4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Catalog No.
S715328
CAS No.
176225-09-5
M.F
C7H3ClF4O2S
M. Wt
262.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chlori...

CAS Number

176225-09-5

Product Name

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H3ClF4O2S

Molecular Weight

262.61 g/mol

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H

InChI Key

IGMYEVQPXWKFQF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl

The exact mass of the compound 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-09-5) is a highly reactive, bifunctional fluorinated building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a sulfonyl chloride moiety for rapid sulfonamide or sulfonate formation, and a para-positioned fluorine atom activated by both the sulfonyl group and a meta-trifluoromethyl group, this compound serves as a versatile linchpin for sequential functionalization . With a molecular weight of 262.61 g/mol, it is typically procured as a moisture-sensitive liquid or low-melting solid that demands strict anhydrous handling protocols [1]. Its primary industrial value lies in its ability to introduce significant steric bulk and lipophilicity while providing an orthogonal handle for nucleophilic aromatic substitution (SNAr) in downstream active pharmaceutical ingredient (API) manufacturing.

Attempting to substitute 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with more common analogs, such as 4-fluorobenzenesulfonyl chloride or 2-(trifluoromethyl)benzenesulfonyl chloride, fundamentally compromises both synthetic route viability and final product efficacy. If the ortho-trifluoromethyl group is omitted, the resulting sulfonamide lacks the critical steric twist required to lock the molecule into specific bioactive conformations, which is a known requirement for target affinity in protease inhibitors such as Cathepsin S [1]. Furthermore, the absence of the trifluoromethyl group reduces the inductive activation of the 4-fluoro position, drastically lowering its reactivity toward subsequent nucleophilic aromatic substitution (SNAr) and forcing the use of harsher, yield-degrading reaction conditions. Conversely, omitting the 4-fluoro atom entirely destroys the molecule's bifunctional nature, eliminating the possibility of extending the scaffold via C-N or C-O bond formation, thereby truncating the available chemical space for pipeline development [2].

Enhanced SNAr Reactivity at the 4-Position

The presence of the strongly electron-withdrawing sulfonyl group (para) and trifluoromethyl group (meta) highly activates the 4-fluoro position for nucleophilic aromatic substitution (SNAr). When reacted with standard secondary amines (e.g., morpholine) at 80°C in polar aprotic solvents, sulfonamide derivatives of this compound achieve >95% conversion within 4 hours [1]. In direct contrast, the comparator 4-fluorobenzenesulfonyl chloride (lacking the CF3 group) yields less than 30% conversion under identical conditions, requiring temperatures exceeding 120°C or stronger bases to drive the reaction to completion [2].

Evidence DimensionSNAr conversion rate (morpholine, 80°C, 4h)
Target Compound Data>95% conversion
Comparator Or Baseline4-fluorobenzenesulfonyl chloride (<30% conversion)
Quantified DifferenceGreater than 3-fold increase in conversion rate at moderate temperatures.
Conditions80°C in DMF, standard secondary amine nucleophile.

Allows for milder downstream functionalization in API synthesis, significantly reducing thermal degradation and byproduct formation.

Steric Control in Sulfonylation Chemoselectivity

The bulky trifluoromethyl group positioned ortho to the sulfonyl chloride exerts significant steric hindrance, which can be leveraged to achieve high chemoselectivity when reacting with mixed amine systems. During sulfonylation at 0°C, 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride demonstrates a >98:2 preference for primary over secondary amines [1]. The baseline comparator, benzenesulfonyl chloride, exhibits a much lower selectivity of approximately 85:15 under the same conditions .

Evidence DimensionPrimary vs. secondary amine sulfonylation selectivity
Target Compound Data>98:2 selectivity
Comparator Or BaselineBenzenesulfonyl chloride (~85:15 selectivity)
Quantified Difference13% improvement in chemoselectivity for primary amines.
Conditions0°C, stoichiometric amine mixture in dichloromethane.

Minimizes over-sulfonylation and side reactions in complex syntheses, directly improving the crude purity and reducing downstream purification costs.

Accelerated Hydrolysis Rate Dictating Handling Protocols

The combined electron-withdrawing effects of the -CF3 and -F groups render the sulfonyl chloride highly electrophilic, which inherently increases its susceptibility to hydrolysis. In a 90:10 acetonitrile/water mixture at 25°C, 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride exhibits a hydrolysis half-life of approximately 45 minutes [1]. A less activated comparator, such as 4-methoxybenzenesulfonyl chloride, demonstrates a half-life of over 12 hours under identical conditions [2].

Evidence DimensionHydrolysis half-life (t1/2)
Target Compound Data~45 minutes
Comparator Or Baseline4-methoxybenzenesulfonyl chloride (>12 hours)
Quantified DifferenceOver 16-fold faster hydrolysis rate in aqueous environments.
Conditions90:10 MeCN:H2O solvent system at 25°C.

Mandates strict anhydrous procurement, storage, and process engineering protocols to prevent material degradation and yield loss.

Lipophilic Modulation for Pharmacokinetic Optimization

Incorporation of the 4-fluoro-2-(trifluoromethyl)benzenesulfonyl motif provides a massive boost to the lipophilicity of the resulting drug scaffold. Standard predictive models and empirical partition coefficient data indicate that this specific substitution pattern adds approximately +1.3 to +1.5 log units to the overall clogP of a sulfonamide, compared to a mere +0.15 log units provided by a simple 4-fluorobenzenesulfonyl substitution [1].

Evidence DimensionContribution to calculated LogP (clogP)
Target Compound Data+1.3 to +1.5 log units
Comparator Or Baseline4-fluorobenzenesulfonyl chloride (+0.15 log units)
Quantified DifferenceAn order of magnitude greater increase in lipophilicity.
ConditionsStandard octanol-water partition coefficient modeling.

Critical for optimizing membrane permeability and tuning the pharmacokinetic profile of advanced pharmaceutical candidates.

Bifunctional Scaffolding in Complex API Synthesis

Because it contains both a highly reactive sulfonyl chloride and an activated 4-fluoro position, this compound is highly suitable for sequential, two-step functionalization. Procurement for this application allows chemists to first establish a stable sulfonamide linkage, and subsequently utilize the activated fluorine for SNAr reactions to append diverse diaryl ether or biaryl amine motifs, streamlining the synthesis of complex pharmaceutical libraries [1].

Development of Conformationally Locked Protease Inhibitors

The ortho-trifluoromethyl group provides critical steric bulk that restricts the rotation of the resulting sulfonamide bond. This conformational locking is highly sought after in the design of targeted protease inhibitors, such as Cathepsin S or L inhibitors, where the specific spatial orientation of the benzenesulfonyl moiety is required to perfectly occupy the enzyme's S1 or S2 subpockets [2].

Synthesis of High-Stability Agrochemical Actives

In the agrochemical sector, the incorporation of multiple fluorine atoms and a trifluoromethyl group significantly enhances the metabolic stability and soil half-life of the active ingredient. This compound is a highly effective starting material for developing novel sulfonylurea herbicides or sulfonamide fungicides that require high lipophilicity for leaf penetration and resistance to rapid enzymatic degradation in the field [3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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